molecular formula C18H21ClN2O3S B2753864 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide CAS No. 317378-08-8

2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide

Cat. No.: B2753864
CAS No.: 317378-08-8
M. Wt: 380.89
InChI Key: ZRSOESDGQUAKAA-UHFFFAOYSA-N
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Description

“2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide” is a synthetic sulfonamide derivative characterized by a central butanamide backbone substituted with a 4-chlorophenylsulfonyl group and a 4-methylphenylamide moiety.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-methyl-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-12(2)17(18(22)20-15-8-4-13(3)5-9-15)21-25(23,24)16-10-6-14(19)7-11-16/h4-12,17,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSOESDGQUAKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(C)C)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate

      Starting Materials: 4-chlorobenzenesulfonyl chloride and an appropriate amine.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the sulfonamide intermediate.

  • Coupling with the Butanamide Backbone

      Starting Materials: The sulfonamide intermediate and 3-methyl-N-(4-methylphenyl)butanamide.

      Reaction Conditions: This step often involves a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be scaled up using similar synthetic routes but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Conversion of the sulfonyl group to a sulfide.

    Substitution: Replacement of the chlorine atom with nucleophiles such as amines or alkoxides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of related compounds that demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is primarily attributed to the inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.

2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase and urease. Acetylcholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's, while urease inhibitors can be beneficial in managing conditions like kidney stones and urinary tract infections . The binding interactions with bovine serum albumin (BSA) suggest a favorable pharmacokinetic profile, enhancing its therapeutic efficacy .

Pharmacological Insights

3. Cancer Therapy
Sulfonamide derivatives have been explored for their anticancer properties. The presence of the sulfonyl group is associated with enhanced cytotoxicity against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the disruption of mitochondrial function .

4. Anti-inflammatory Effects
The compound's anti-inflammatory potential has been investigated in various models. Research indicates that it can inhibit pro-inflammatory cytokines, thus reducing inflammation-related conditions . This property is particularly relevant for diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

Study ReferenceApplicationFindings
AntimicrobialModerate to strong activity against Salmonella typhi and Bacillus subtilis.
Enzyme InhibitionEffective as an acetylcholinesterase and urease inhibitor; favorable BSA binding interactions noted.
Cancer TherapyInduces apoptosis in cancer cells; enhances cytotoxicity in vitro.
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for treating inflammatory diseases.

Mechanism of Action

The mechanism by which 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the aryl groups, which significantly influence physicochemical properties and synthetic feasibility. Below is a detailed comparison:

Table 1: Key Properties of Selected Sulfonamide Derivatives

Compound Name CAS Substituents (R Group) Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors Synthetic Yield (%)
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide (Target Compound) N/A N-(4-methylphenyl) ~420 (estimated) ~4.5 2 7 Not reported
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide 317378-10-2 N-(3-trifluoromethylphenyl) 454.9 5.2 2 8 Discontinued
2-[[(4-Chlorophenyl)sulfonyl]amino]-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide 317378-06-6 N-(4-trifluoromethoxyphenyl) 450.9 5.0 2 8 Not reported
2-{acetyl-[(4-methylphenyl)sulfonyl]amino}-N-(4-aminopyridine-3-yl)propanamide N/A Acetyl/aminopyridine ~380 (estimated) 2.8 3 9 94.3%

Key Findings:

Substituent Effects on Lipophilicity (XLogP3):

  • The target compound’s 4-methylphenyl group confers moderate lipophilicity (estimated XLogP3 ~4.5). In contrast, analogs with electron-withdrawing groups like trifluoromethyl (XLogP3 5.2) or trifluoromethoxy (XLogP3 5.0) exhibit higher lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .
  • Acetylated derivatives (e.g., compound 5 in ) show lower XLogP3 (2.8), suggesting improved solubility for certain applications .

Synthetic Yields:

  • While the target compound’s yield is unspecified, related sulfonamides demonstrate yields ranging from 81.9% to 94.3%, with acetylated analogs achieving the highest efficiency (94.3%) . Discontinuation of some analogs (e.g., CAS 317378-10-2) may reflect synthetic or purification challenges .

Hydrogen Bonding and Bioavailability: All compounds share two hydrogen bond donors (amide NH and sulfonamide NH), but acceptors vary with substituents.

Biological Activity

2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide, also known by its chemical identifier CID 2768784, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.

Chemical Structure and Properties

The compound has the molecular formula C18H21ClN2O3S and features a sulfonamide functional group, which is often associated with diverse biological activities including antibacterial and enzyme inhibitory effects. Its structure can be represented as follows:

C18H21ClN2O3S\text{C}_{18}\text{H}_{21}\text{Cl}\text{N}_2\text{O}_3\text{S}

Synthesis

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide involves several key steps typically including the formation of the sulfonamide linkage through the reaction of an amine with a sulfonyl chloride derivative. Detailed synthetic routes are critical for optimizing yield and purity, as indicated in related studies on sulfonamide derivatives .

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide exhibit varying degrees of antibacterial activity. For instance, derivatives containing the sulfonamide moiety have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity (Zone of Inhibition)
Compound ASalmonella typhi15 mm
Compound BBacillus subtilis18 mm
Compound CEscherichia coli10 mm

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer’s disease.

  • Acetylcholinesterase Inhibition : The IC50 values for related compounds indicate strong inhibitory potential against AChE, suggesting that these compounds could be developed into treatments for cognitive disorders. For example, certain derivatives have shown IC50 values as low as 2.14 µM, indicating potent activity compared to standard reference compounds .
  • Urease Inhibition : The compound's urease inhibitory activity is noteworthy, with several derivatives exhibiting significant inhibition rates. This property could be beneficial in treating infections caused by urease-positive bacteria.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
Compound AAcetylcholinesterase2.14
Compound BUrease1.13
Compound CAcetylcholinesterase6.28

The biological activity of 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide can be attributed to its ability to interact with specific enzyme active sites or bacterial cell structures. Molecular docking studies suggest that the sulfonamide group facilitates binding to target enzymes, thereby inhibiting their activity effectively .

Case Studies

In a recent study assessing the biological profile of sulfonamide derivatives, researchers found that modifications to the aromatic rings significantly influenced both antibacterial and enzyme inhibitory activities. The study highlighted the importance of structural optimization in enhancing therapeutic efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide to improve yield and purity?

  • Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and catalyst selection. For sulfonamide coupling, using a two-step protocol—first activating the sulfonyl chloride with 4-chlorophenyl groups, then coupling with 3-methyl-N-(4-methylphenyl)butanamide—can enhance efficiency. Purity can be improved via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and monitored by HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer: Employ a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the sulfonamide linkage and substituent positions. Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., expected [M+H]+^+ at ~407.5 Da). FT-IR can verify sulfonyl (S=O, ~1350 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) functional groups .

Q. How should researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer: Conduct solubility profiling in DMSO (stock solution) followed by dilution in PBS (pH 7.4). Stability studies via accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products. Include controls for hydrolytic (acidic/basic conditions) and oxidative (H2_2O2_2) stress .

Advanced Research Questions

Q. What strategies are effective for investigating structure-activity relationships (SAR) of this compound against related sulfonamide derivatives?

  • Methodological Answer: Design analogs with substitutions at the 4-chlorophenyl or 4-methylphenyl groups (e.g., halogen replacement, alkyl chain variation). Test analogs in target-specific assays (e.g., enzyme inhibition). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer: Re-evaluate assay conditions: Check for differences in buffer pH, co-solvents (e.g., DMSO concentration), or cell line variability (e.g., overexpression of efflux pumps). Validate using orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays). Cross-reference with structural analogs in to identify substituent-dependent activity trends .

Q. What in silico approaches are recommended for predicting this compound’s pharmacokinetics and toxicity?

  • Methodological Answer: Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. For toxicity, employ ProTox-II to assess hepatotoxicity and mutagenicity risks. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Q. How can target identification be systematically pursued for this compound?

  • Methodological Answer: Perform affinity-based proteomics (e.g., pull-down assays with biotinylated derivatives) coupled with LC-MS/MS. Use thermal shift assays (TSA) to identify proteins with stabilized melting temperatures upon compound binding. Cross-validate hits via CRISPR-Cas9 knockout models to confirm phenotype rescue .

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